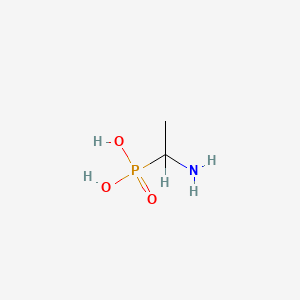
1-Aminoethylphosphonic acid
Overview
Description
1-Aminoethylphosphonic acid is an organophosphorus compound with the molecular formula CH₃CH(NH₂)PO₃H₂ It is a derivative of phosphonic acid, characterized by the presence of an amino group attached to an ethyl chain, which is further bonded to a phosphonic acid group
Mechanism of Action
Target of Action
The primary intracellular target of 1-Aminoethylphosphonic acid is alanine racemase (EC 5.1.1.1) . This enzyme plays a crucial role in bacterial cell wall synthesis by converting L-alanine to D-alanine, which is a key component of the peptidoglycan layer in bacterial cell walls .
Mode of Action
This compound interacts with its target, alanine racemase, by reversibly and competitively inhibiting the enzyme in gram-negative organisms like Escherichia coli and Pseudomonas aeruginosa . In gram-positive organisms such as Staphylococcus aureus and Streptococcus faecalis, the inhibition is irreversible and time-dependent . This inhibition disrupts the production of D-alanine, thereby affecting the synthesis of the bacterial cell wall .
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway . By inhibiting alanine racemase, this compound prevents the conversion of L-alanine to D-alanine, a critical step in the formation of the peptidoglycan layer of bacterial cell walls . This disruption in the pathway leads to the accumulation of uridine diphosphate-N-acetylmuramyl-tripeptide, a key intermediate in the pathway .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth . By disrupting the peptidoglycan biosynthesis pathway, the compound prevents the formation of a functional bacterial cell wall, leading to the death of the bacteria .
Biochemical Analysis
Biochemical Properties
1-Aminoethylphosphonic acid plays a crucial role in biochemical reactions by mimicking biomolecules with phosphoric acid or carboxylic acid groups. It interacts with various enzymes, proteins, and other biomolecules, often acting as an enzyme inhibitor. For instance, it inhibits alanine racemase from Bacillus stearothermophilus via a two-step reaction pathway . This interaction is significant as it can influence the enzyme’s activity and, consequently, various metabolic processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It can act as an antagonist of amino acids, inhibiting enzymes involved in amino acid metabolism and thus affecting the physiological activity of the cell . This compound can exert antibacterial, plant growth regulatory, or neuromodulatory effects, depending on the specific cellular context. It influences cell signaling pathways, gene expression, and cellular metabolism, making it a versatile tool in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, or activation, and changes in gene expression. It mimics the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes . This inhibition can lead to significant changes in cellular function, highlighting the compound’s potential as a lead compound for drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that phosphonodipeptides and phosphonooligopeptides based on this compound exhibit antibacterial activity by inhibiting bacterial cell-wall biosynthesis . These effects can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial activity. At higher doses, it can cause toxic or adverse effects. For example, a study on the phosphonopeptide L-norvalyl-L-1-aminoethylphosphonic acid showed that a single dose of 20 mg per kg was effective in eliminating bacterial infections in a mouse model . This highlights the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to phosphonate biosynthesis. It interacts with enzymes such as PEP phosphomutase, which is crucial for the biosynthesis of phosphonates . These interactions can influence metabolic flux and metabolite levels, further highlighting the compound’s significance in biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters or binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s use in various applications.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is crucial for the compound’s effectiveness in inhibiting specific enzymes or influencing particular cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminoethylphosphonic acid can be synthesized through several methods. One common approach involves the phospha-Mannich reaction, where hypophosphorous acid reacts with secondary amines and formaldehyde in an acidic medium, such as acetic acid. This reaction typically yields aminomethylphosphinic acids in high purity and yield . Another method involves the quaternization of simple 1-aminoalkylphosphonic acids under basic conditions using methyl sulfate as an alkylating agent, followed by acidic hydrolysis to obtain the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions, such as temperature, pH, and reactant concentrations, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Aminoethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphinic acid derivatives.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphinic acid derivatives.
Substitution: Various substituted phosphonic acids.
Scientific Research Applications
1-Aminoethylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organophosphorus compounds.
Industry: The compound is used in the production of various industrial chemicals and as a precursor for the synthesis of other organophosphorus compounds.
Comparison with Similar Compounds
1-Aminoethylphosphonic acid can be compared with other similar compounds, such as:
Aminomethylphosphonic acid: This compound has a similar structure but with a methyl group instead of an ethyl group.
Phosphonopeptides: These compounds, which include phosphonic acid derivatives linked to amino acids, show similar antibacterial properties by inhibiting bacterial cell wall biosynthesis.
Uniqueness: this compound is unique due to its specific structure, which allows it to effectively mimic alanine and inhibit alanine racemase. This property makes it a valuable compound in the development of antibacterial agents and other pharmaceuticals.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to inhibit key enzymes make it a valuable tool in research and development.
Properties
IUPAC Name |
1-aminoethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO3P/c1-2(3)7(4,5)6/h2H,3H2,1H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQSKEDQPSEGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346480 | |
| Record name | 1-(Aminoethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Acros Organics MSDS] | |
| Record name | 1-Aminoethylphosphonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19319 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6323-97-3 | |
| Record name | 1-(Aminoethyl)phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6323-97-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Aminoethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Aminoethyl)phosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOETHYLPHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5P74040W1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






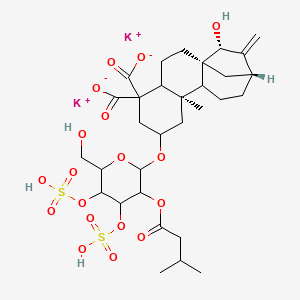

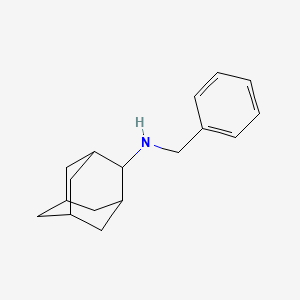


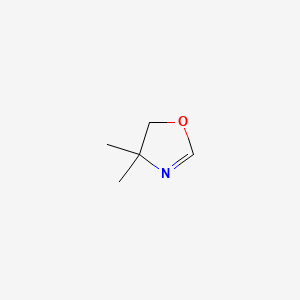
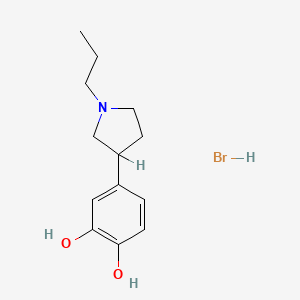
![2-[4,5-Dihydroxy-3-(1-hydroxy-3-oxopent-1-enyl)-9,10-dioxoanthracen-2-yl]acetic acid](/img/structure/B1220108.png)


